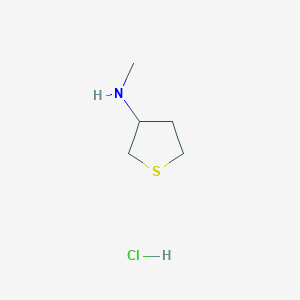

N-methylthiolan-3-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-methylthiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDVAKZVUYMJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thiolane Chemistry

The foundational structure of N-methylthiolan-3-amine hydrochloride is the thiolane ring, a five-membered saturated heterocycle containing one sulfur atom. foodb.ca Thiolane-based compounds are recognized as significant bio-functional motifs and are present in a variety of bioactive natural products. nih.gov The presence of the sulfur heteroatom influences the ring's conformation and reactivity, making it a distinct entity in heterocyclic chemistry. Thiolanes, also known as tetrahydrothiophenes, are the saturated analogues of thiophenes. foodb.caderpharmachemica.com While thiophenes are aromatic and have been extensively studied for their therapeutic applications, thiolanes provide a flexible, three-dimensional scaffold. derpharmachemica.comnih.gov The chemistry of thiolanes is diverse, with research exploring their synthesis and incorporation into larger molecular frameworks. mdpi.com

Significance As a Heterocyclic Amine Salt in Organic Synthesis

N-methylthiolan-3-amine hydrochloride is valued in organic synthesis primarily due to its nature as a heterocyclic amine salt. The hydrochloride form of an amine is typically a stable, crystalline solid, which facilitates handling, storage, and purification compared to the often-volatile free amine. vulcanchem.com In synthetic workflows, the hydrochloride salt can be easily converted to the free amine by treatment with a base, allowing it to then participate in a wide array of chemical reactions.

Heterocyclic amines are crucial building blocks in the synthesis of pharmaceuticals and other functional organic molecules. The amine group serves as a versatile functional handle for various transformations, including amidation, alkylation, and the formation of more complex heterocyclic systems. The methyl group on the nitrogen atom and the thiolane ring of this compound provide specific steric and electronic properties that can be exploited in the design of target molecules. The use of such building blocks is a common strategy in the development of new chemical entities with potential therapeutic applications. chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of N Methylthiolan 3 Amine Hydrochloride

Vibrational Spectroscopy Analysis (Infrared and Raman)

Assignment of Characteristic Absorption Bands and Functional Group Vibrations

The infrared and Raman spectra of N-methylthiolan-3-amine hydrochloride are characterized by a series of absorption bands that correspond to specific vibrational modes within the molecule. The presence of the hydrochloride salt significantly influences the vibrational frequencies of the amine group.

Key functional group vibrations include the N-H stretching of the secondary ammonium (B1175870) salt, which typically appears as a broad band in the infrared spectrum. C-H stretching vibrations from the methyl and methylene (B1212753) groups on the thiolane ring are also prominent. The C-N and C-S stretching vibrations, along with various bending and deformation modes, provide a unique spectroscopic fingerprint for the compound.

Interactive Table 1: Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| R₂NH₂⁺ | N-H Stretch | 3000 - 2700 (broad) | Weak or not observed |

| R₂NH₂⁺ | N-H Bend | 1600 - 1500 | Weak |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | 2980 - 2850 |

| C-H (Aliphatic) | Bend/Scissor | 1470 - 1430 | 1470 - 1430 |

| C-N | Stretch | 1250 - 1020 | Moderate |

| C-S | Stretch | 700 - 600 | Strong |

Note: These are approximate ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy

The thiolane ring of this compound is not planar and can exist in various conformations, such as the envelope and twist forms. Vibrational spectroscopy can offer insights into the predominant conformation in the solid state or in solution. Subtle shifts in the vibrational frequencies of the ring deformation modes can indicate the presence of different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms. The protons adjacent to the nitrogen (on the N-methyl group and at the C3 position) and sulfur atoms are expected to be deshielded and appear at a lower field.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbons bonded to the heteroatoms (C3, C5, and the N-methyl carbon) will exhibit higher chemical shifts compared to the other carbons in the thiolane ring.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~2.5 - 3.0 (singlet) | ~30 - 35 |

| H-3 | ~3.5 - 4.0 (multiplet) | ~55 - 65 |

| H-2, H-5 (CH₂) | ~2.8 - 3.5 (multiplets) | ~35 - 45 |

| H-4 (CH₂) | ~2.0 - 2.5 (multiplet) | ~25 - 35 |

Note: Predicted values are based on typical shifts for similar structural motifs and can vary with solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the thiolane ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around the quaternary carbon (if present) and for confirming the assignment of the N-methyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the substituted thiolane ring. mdpi.com

Dynamic NMR Studies of Conformational and Exchange Processes

The thiolane ring can undergo pseudorotation, a process where it rapidly interconverts between different twist and envelope conformations. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to study these conformational exchange processes. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature is increased, these signals may broaden and coalesce as the rate of conformational exchange increases.

Additionally, proton exchange processes involving the ammonium proton can be studied using DNMR. The rate of exchange with residual water or other exchangeable protons in the sample can be determined by analyzing the line shape of the N-H signal at different temperatures and concentrations.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, the analysis would begin by ionizing the parent molecule. The protonated molecule, [M+H]⁺, is expected, corresponding to the free base N-methylthiolan-3-amine.

The molecular formula for N-methylthiolan-3-amine is C₅H₁₁NS. Its monoisotopic mass is approximately 117.06 Da. In mass spectrometry, the protonated molecule [C₅H₁₁NS + H]⁺ would be observed with an m/z of approximately 118.07. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

The fragmentation of the N-methylthiolan-3-amine cation is expected to follow characteristic pathways for aliphatic amines and thioethers. The primary fragmentation mechanism anticipated for secondary amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion.

For N-methylthiolan-3-amine, two main α-cleavage pathways are possible, leading to the loss of radicals from the thiolane ring. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its unambiguous identification.

A hypothetical fragmentation table is presented below, illustrating potential key fragments and their corresponding m/z values that would be observed in a mass spectrum.

| Fragment Ion | Proposed Structure | m/z (approx.) | Fragmentation Pathway |

| [M+H]⁺ | C₅H₁₂NS⁺ | 118 | Protonated Parent Molecule |

| Fragment A | C₄H₈NS⁺ | 102 | Loss of CH₃• radical |

| Fragment B | C₂H₆N⁺ | 44 | Cleavage of the thiolane ring |

| Fragment C | C₃H₆S⁺ | 74 | Cleavage adjacent to the sulfur atom |

X-ray Crystallography of this compound

Crystal Packing and Intermolecular Interactions, Including N-H...Cl Hydrogen Bonding

In the crystalline state of this compound, the protonated amine group (N⁺-H) and the chloride anion (Cl⁻) would be the primary sites for strong intermolecular interactions. The most significant of these is the charge-assisted hydrogen bond, N⁺-H···Cl⁻. This type of hydrogen bond is a critical factor in the formation and stability of the crystal lattice of amine hydrochloride salts.

The crystal packing would likely feature a network of these hydrogen bonds, creating a supramolecular architecture. The specific geometry of these hydrogen bonds, including the N···Cl distance and the N-H···Cl angle, would be determined from the crystallographic data. These parameters are indicative of the strength of the interaction.

A hypothetical table of hydrogen bond parameters is provided below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Cl | ~0.91 | ~2.20 | ~3.10 | ~170 |

Conformational Preferences in the Solid State

The five-membered thiolane ring is not planar and can adopt various conformations, such as the envelope or twist forms. X-ray crystallography would reveal the preferred conformation of the thiolane ring in the solid state. The puckering parameters, calculated from the atomic coordinates, would quantitatively describe the exact conformation.

Furthermore, the orientation of the N-methyl group (axial or equatorial with respect to the thiolane ring) would be definitively established. The solid-state conformation is the result of a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Polymorphism and Solvate Formation

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can have different physical properties, including solubility and stability. A thorough crystallographic study would investigate the potential for polymorphism in this compound by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates).

The formation of solvates, where solvent molecules are incorporated into the crystal lattice, would also be investigated. The presence of solvated forms can significantly impact the properties of the material. X-ray diffraction would be able to identify and characterize any polymorphic or solvated forms that may exist.

Computational and Theoretical Chemistry Investigations of N Methylthiolan 3 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing detailed insights into the molecular structure, electronic properties, and spectroscopic features of compounds.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study of N-methylthiolan-3-amine hydrochloride would involve geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. For a flexible molecule like N-methylthiolan-3-amine, which contains a five-membered ring and a methylamino group, multiple low-energy conformations are likely to exist.

A thorough conformational landscape analysis would be necessary to identify all stable conformers and the energy barriers between them. This would involve systematically rotating the rotatable bonds and exploring the puckering of the thiolan ring. The results would be a set of optimized geometries for each conformer, along with their relative energies, providing a detailed picture of the molecule's flexibility and preferred shapes.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Once the optimized geometries are obtained, an analysis of the electronic structure would provide insights into the bonding and charge distribution within the molecule. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. It translates the complex wave function of a molecule into a more intuitive Lewis-like structure, with localized bonds and lone pairs.

For this compound, NBO analysis would quantify the hybridization of the atomic orbitals, the nature of the C-S, C-N, C-C, and C-H bonds, and the charge distribution across the molecule. This would reveal the effects of the protonated amine group and the sulfur heteroatom on the electronic environment of the thiolan ring.

Prediction of Spectroscopic Properties (e.g., DFT-Calculated IR and NMR Spectra)

DFT calculations are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Comparing the calculated spectrum with an experimental one can aid in the assignment of the observed absorption bands.

Similarly, the magnetic shielding tensors of the nuclei can be calculated to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These theoretical chemical shifts, when compared to experimental values, can help in the structural elucidation and assignment of signals in the NMR spectra of this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of this compound in a solution is of great practical interest. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in the presence of a solvent, such as water.

In an MD simulation, the movements of the molecule and the surrounding solvent molecules are calculated over time, based on a force field that describes the interactions between atoms. This allows for the study of how the solvent molecules arrange themselves around the solute and how the conformation of the N-methylthiolan-3-amine cation changes over time. Such simulations can provide insights into the hydration shell of the molecule and the nature of the hydrogen bonding interactions between the protonated amine group and water molecules.

Reactivity Descriptors and Fukui Function Analysis for Predicted Chemical Behavior

To understand the chemical reactivity of this compound, various reactivity descriptors can be calculated using DFT. These descriptors, based on the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), provide a quantitative measure of the molecule's propensity to act as an electrophile or a nucleophile.

Fukui function analysis goes a step further by identifying the specific atoms within the molecule that are most likely to be involved in a chemical reaction. It indicates the sites that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would pinpoint the most reactive centers, guiding the understanding of its potential chemical transformations.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a compound are determined by the way the molecules are packed together and the intermolecular interactions between them. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal lattice. nih.govsamsun.edu.tr

The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts. This analysis can be summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, this analysis would reveal the dominant interactions that govern its crystal packing, providing a deeper understanding of its solid-state structure. nih.gov

Applications of N Methylthiolan 3 Amine Hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 3-position of the thiolan ring makes N-methylthiolan-3-amine a chiral molecule. As such, its enantiomerically pure forms are valuable as chiral building blocks for the synthesis of complex, biologically active molecules. Chiral amines are crucial components in many pharmaceuticals and agrochemicals. nih.gov The enantioselective synthesis of the core structure, 3-amino-tetrahydrothiophene, has been demonstrated, indicating that chiral variants of N-methylthiolan-3-amine can be accessed.

One notable approach to obtaining such chiral scaffolds is through catalyzed asymmetric reactions. For instance, a Nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/aldol (B89426) cascade reaction has been successfully employed to produce chiral 3-amino-tetrahydrothiophene derivatives with a quaternary stereocenter in high yield and enantioselectivity. researchgate.net This methodology underscores the feasibility of producing enantiopure thiolan-amines, which can then be N-methylated to afford compounds like N-methylthiolan-3-amine hydrochloride.

Once obtained in enantiomerically pure form, these building blocks can be incorporated into larger molecules, transferring their chirality to the target structure. The secondary amine functionality allows for a wide range of subsequent chemical transformations, such as amide bond formation, alkylation, or arylation, to construct more complex chiral molecules.

Table 1: Asymmetric Synthesis of 3-Amino-tetrahydrothiophene Derivatives

| Catalyst | Reaction Type | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Nickel(II)/Trisoxazoline | Sulfa-Michael/Aldol Cascade | Access to quaternary stereocenters | >90% |

| Chinchona-based Squaramide | Thio-Michael Addition | High diastereoselectivity | Up to 99% |

Utilization in the Construction of Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a sulfur atom within a cyclic framework, makes it a potentially versatile precursor for the construction of more complex heterocyclic systems. Sulfur- and nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

The secondary amine can participate in cyclization reactions to form fused or spirocyclic ring systems. For example, it can react with dicarbonyl compounds or their equivalents to construct new nitrogen-containing rings. The thiolan ring itself can be a template, directing the stereochemistry of subsequent reactions.

Furthermore, the sulfur atom, although relatively unreactive in a thioether, can be oxidized to a sulfoxide (B87167) or sulfone. rsc.org These oxidized derivatives exhibit different electronic properties and can participate in a wider range of chemical transformations, including elimination reactions to introduce unsaturation or acting as a handle for further functionalization, thereby enabling the synthesis of diverse heterocyclic structures.

Precursor in the Formation of Diverse Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals and natural products. nih.gov this compound can serve as a valuable starting material for creating a variety of these scaffolds. The secondary amine is a key functional group that can be readily derivatized.

For example, reductive amination with aldehydes or ketones can introduce a wide range of substituents on the nitrogen atom, leading to a library of tertiary amines with diverse steric and electronic properties. nih.gov The resulting tertiary amines are themselves important structural motifs in many biologically active compounds.

Additionally, the amine can be acylated to form amides, which are precursors to other functional groups or can be incorporated into peptide-like structures. The synthesis of thioamides, for instance, can be achieved from amines and a sulfur source, highlighting the versatility of the amine functionality in building diverse scaffolds. google.com The inherent structure of the thiolan ring provides a specific three-dimensional shape to these scaffolds, which can be crucial for their interaction with biological targets.

Ligand Design and Coordination Chemistry Applications

The presence of both a soft sulfur donor and a hard nitrogen donor makes N-methylthiolan-3-amine a candidate for use as a bidentate ligand in coordination chemistry. The design of ligands is central to the development of new metal-based catalysts and materials. acs.org The combination of N and S donor atoms can stabilize a variety of metal centers, and the stereochemistry of the ligand can be used to induce asymmetry in metal-catalyzed reactions.

The N-methyl group and the cyclic backbone of the thiolan ring impose specific steric constraints around the coordinating atoms, which can influence the geometry and reactivity of the resulting metal complexes. The properties of the metal complex can be fine-tuned by modifying the substituents on the nitrogen atom or the thiolan ring.

While direct studies on the coordination chemistry of this compound are not prominent, the principles of ligand design suggest its potential utility. For example, similar N,S-containing ligands have been used to create complexes with interesting catalytic and material properties.

Catalyst or Pre-catalyst in Specific Organic Transformations

Chiral amines are widely used as organocatalysts for a variety of asymmetric transformations. N-methylthiolan-3-amine, particularly in its enantiomerically pure form, could potentially function as a catalyst. For instance, it could catalyze aldol reactions, Michael additions, or Mannich reactions by forming chiral enamines or iminium ions as reactive intermediates.

The hydrochloride salt form is a stable precursor that can be readily converted to the free amine in situ for catalytic applications. The presence of the sulfur atom in the ring could also influence the catalytic activity, either through electronic effects or by providing a secondary coordination site in certain transition states.

While there is no direct evidence of this compound being used as a catalyst, the extensive research on amine-based organocatalysis provides a strong rationale for exploring its potential in this area. The development of novel catalysts is a continuous effort in organic synthesis, and scaffolds like N-methylthiolan-3-amine offer a unique combination of features that could lead to new catalytic activities.

Chemical Derivatives and Analogues of N Methylthiolan 3 Amine Hydrochloride

Structural Modifications at the Nitrogen Center

The secondary amine group is a primary site for derivatization, allowing for the synthesis of N,N-disubstituted tertiary amines, as well as amide and sulfonamide conjugates.

The secondary amine of N-methylthiolan-3-amine serves as a nucleophile and can be readily alkylated to form tertiary amines. This is typically achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion.

R-X + CH₃NH-C₄H₇S → [CH₃(R)NH-C₄H₇S]⁺X⁻

In the presence of a base to neutralize the initially formed ammonium (B1175870) salt, the free tertiary amine, N-methyl-N-alkylthiolan-3-amine, is obtained. This process can be repeated with a second molecule of an alkylating agent to produce a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon groups. The synthesis of these derivatives allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups, thereby modifying the steric and electronic properties of the molecule.

| Derivative Name | Substituent (R) | Molecular Formula (Free Base) |

|---|---|---|

| N,N-Dimethylthiolan-3-amine | -CH₃ | C₆H₁₃NS |

| N-Ethyl-N-methylthiolan-3-amine | -CH₂CH₃ | C₇H₁₅NS |

| N-Benzyl-N-methylthiolan-3-amine | -CH₂C₆H₅ | C₁₂H₁₇NS |

| N,N,N-Trimethylthiolan-3-ammonium iodide (Quaternary Salt) | -CH₃ (with second alkylation) | C₇H₁₆NS⁺I⁻ |

The nucleophilic nitrogen of N-methylthiolan-3-amine can react with acylating or sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Amide Derivatives: The reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (to scavenge the HCl byproduct) yields N-acyl-N-methylthiolan-3-amines. This transformation converts the basic secondary amine into a neutral, non-basic amide functional group. The properties of the resulting molecule can be significantly altered depending on the nature of the R group on the acyl moiety.

Sulfonamide Derivatives: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) yields the corresponding N-sulfonyl derivatives, or sulfonamides. The sulfonamide group is a key pharmacophore in many biologically active compounds. The synthesis involves the attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

| Derivative Type | Reactant | Derivative Name | Molecular Formula |

|---|---|---|---|

| Amide | Acetyl Chloride | N-Acetyl-N-methylthiolan-3-amine | C₇H₁₃NOS |

| Amide | Benzoyl Chloride | N-Benzoyl-N-methylthiolan-3-amine | C₁₂H₁₅NOS |

| Sulfonamide | Methanesulfonyl Chloride | N-Methanesulfonyl-N-methylthiolan-3-amine | C₆H₁₃NO₂S₂ |

| Sulfonamide | Benzenesulfonyl Chloride | N-Benzenesulfonyl-N-methylthiolan-3-amine | C₁₁H₁₅NO₂S₂ |

Modifications of the Thiolane Ring System

Altering the saturated thiotane ring itself is synthetically more challenging than modifying the exocyclic amine. Such changes involve the formation of new carbon-carbon bonds on the ring or chemical transformation of the sulfur atom.

Introducing alkyl or aryl substituents onto the carbon framework of the thiotane ring is not straightforward via direct substitution on the pre-formed heterocycle, in stark contrast to the facile electrophilic substitution reactions seen in its aromatic counterpart, thiophene. researchgate.netwikipedia.org The C-H bonds of the saturated thiotane ring are generally unreactive towards electrophiles.

Therefore, the synthesis of such analogues typically requires building the substituted ring system from acyclic precursors. Potential strategies could involve:

Cyclization of Substituted Precursors: Starting with appropriately substituted 1,4-dihalobutanes or related synthons that can be cyclized with a sulfide (B99878) source. For example, a substituted succinic acid derivative could be transformed into a 1,4-dihalide, which upon reaction with sodium sulfide would yield the desired substituted thiotane ring.

Cycloaddition Reactions: A [4+1] cycloaddition approach, while less common for thiotanes, could theoretically be employed using a sulfur-donating reagent and a substituted 1,3-diene.

These multi-step synthetic routes are often complex and may result in mixtures of stereoisomers, requiring careful purification and characterization.

The sulfur atom in the thiotane ring is susceptible to oxidation, providing a direct route to analogues with different properties. The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. organic-chemistry.org

Sulfoxide Formation: Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, yields the corresponding N-methylthiolan-3-amine S-oxide. The resulting sulfoxide group is chiral if the substitution pattern of the ring is asymmetric, and it introduces significant polarity.

Sulfone Formation: Using an excess of a strong oxidizing agent (e.g., H₂O₂ or KMnO₄) leads to the formation of the sulfone, N-methylthiolan-3-amine S,S-dioxide. The sulfone group is a strong hydrogen bond acceptor and drastically increases the water solubility and polarity of the compound. The parent compound of this class, unsubstituted thiotane S,S-dioxide, is known as sulfolane. google.comwikipedia.org

| Derivative Name | Oxidation State | Molecular Formula |

|---|---|---|

| N-methylthiolan-3-amine S-oxide | Sulfoxide | C₅H₁₁NOS |

| N-methylthiolan-3-amine S,S-dioxide | Sulfone | C₅H₁₁NO₂S |

Isomeric Thiolane Amines and their Hydrochloride Salts

Constitutional isomers of N-methylthiolan-3-amine hydrochloride exist where the N-methylamino group is attached to a different position on the thiotane ring. The most direct isomer is N-methylthiolan-2-amine.

N-methylthiolan-2-amine: In this isomer, the amino group is adjacent to the sulfur atom (at the C2 position). This proximity can influence the molecule's chemical and physical properties compared to the 3-amino isomer. The synthesis of this isomer would likely proceed through different intermediates, possibly starting from 2-aminothiophene, which would first be reduced to thiolan-2-amine and then N-methylated. The lone pair of electrons on the sulfur atom may affect the basicity and nucleophilicity of the adjacent amino group through electronic effects.

Another notable isomer in this chemical family is 2-iminothiolane, also known as Traut's Reagent. wikipedia.org It is a cyclic thioimidate where the nitrogen is part of an exocyclic imine double bond at the C2 position. It is not a saturated amine but is a structural isomer of aminothiolane (C₄H₇NS). It is widely used in biochemistry to introduce sulfhydryl groups onto primary amines. wikipedia.orgnih.gov

| Compound Name | Position of -NHCH₃ | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| N-methylthiolan-3-amine | C3 | C₅H₁₁NS | Amino group is on a β-carbon relative to sulfur. |

| N-methylthiolan-2-amine | C2 | C₅H₁₁NS | Amino group is on an α-carbon relative to sulfur. |

The corresponding hydrochloride salts of these isomers are formed by treating the free base with hydrochloric acid, which protonates the basic nitrogen atom, enhancing crystallinity and water solubility.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methylthiolan-3-amine |

| N,N-Dimethylthiolan-3-amine |

| N-Ethyl-N-methylthiolan-3-amine |

| N-Benzyl-N-methylthiolan-3-amine |

| N,N,N-Trimethylthiolan-3-ammonium iodide |

| N-Acetyl-N-methylthiolan-3-amine |

| N-Benzoyl-N-methylthiolan-3-amine |

| N-Methanesulfonyl-N-methylthiolan-3-amine |

| N-Benzenesulfonyl-N-methylthiolan-3-amine |

| Thiophene |

| N-methylthiolan-3-amine S-oxide |

| N-methylthiolan-3-amine S,S-dioxide |

| Sulfolane |

| N-methylthiolan-2-amine |

| 2-aminothiophene |

| thiolan-2-amine |

| 2-iminothiolane (Traut's Reagent) |

Structure-Reactivity Relationships in Related Derivatives

A comprehensive review of available scientific literature and chemical databases did not yield specific studies detailing the structure-reactivity relationships of this compound and its direct chemical derivatives. While research exists on broader categories of related compounds, such as substituted thiophenes, tetrahydrothiophenes, and various aliphatic and heterocyclic amines, this information is too general to construct a detailed and scientifically accurate analysis focused solely on this compound and its analogues as stipulated by the user instructions.

The user's request for "thorough, informative, and scientifically accurate content," including detailed research findings and data tables for this specific compound and its derivatives, cannot be fulfilled based on the currently accessible scientific literature. Generating content on this topic without specific supporting data would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, this section cannot be completed as requested due to the absence of specific research data on the structure-reactivity relationships of this compound derivatives.

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Routes for N-Methylthiolan-3-amine Hydrochloride

Future research will likely prioritize the development of environmentally benign methods for synthesizing this compound, moving away from traditional multi-step procedures that may use hazardous reagents or generate significant waste. Key trends in green chemistry offer promising alternative strategies.

One major direction is the exploration of biocatalysis. The use of enzymes, such as ene-reductases (EREDs), has shown success in the asymmetric synthesis of chiral thioethers. nih.gov Research could focus on identifying or engineering enzymes that can catalyze the formation of the thiolane ring or the introduction of the amine group with high stereoselectivity, potentially reducing the need for protecting groups and chiral auxiliaries. nih.gov

Another area of focus is the use of greener solvents and reaction conditions. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, offer a promising alternative to volatile organic solvents. rsc.org Similarly, solvent-free reaction conditions, such as those employing ball-milling, are gaining traction as they reduce waste and energy consumption. researchgate.net The development of a synthesis for this compound using a DES or mechanochemistry would represent a significant advancement in sustainability. Furthermore, protocols that avoid the use of foul-smelling and air-sensitive thiols by employing stable, odorless thiol surrogates are highly desirable. researchgate.net

The following table summarizes potential green synthetic strategies that could be investigated for the synthesis of this compound and its precursors.

| Green Strategy | Principle | Potential Advantages | Relevant Research Analogy |

| Biocatalysis | Use of enzymes (e.g., Ene-reductases) to catalyze key bond-forming steps. | High chemo-, regio-, and enantioselectivity; mild reaction conditions. | Asymmetric synthesis of chiral γ-thioether ketones. nih.gov |

| Deep Eutectic Solvents (DES) | Employing biodegradable, low-volatility solvents like choline (B1196258) chloride-urea mixtures. | Reduced environmental impact, potential for catalyst recycling, enhanced reactivity. rsc.org | Synthesis of thioamides from aldehydes/ketones, amines, and sulfur. rsc.org |

| Solvent-Free Mechanochemistry | Using mechanical force (e.g., ball-milling) to drive reactions without bulk solvents. | Atom economy, reduced waste, potential for novel reactivity. | Ring-opening xanthylation of cyclic sulfonium (B1226848) salts under solvent-free conditions. researchgate.net |

| Thiol Surrogates | Using stable, odorless precursors (e.g., potassium alkyl xanthates) in place of volatile thiols. | Improved laboratory safety and odor control; circumvents issues with thiol oxidation. | Synthesis of alkyl aryl thioethers using ROCS2K as a thiol surrogate. researchgate.net |

Exploration of New Catalytic Applications and Mechanistic Insights

The bifunctional nature of N-methylthiolan-3-amine, possessing both a Lewis basic sulfur atom and a secondary amine group, makes it an attractive candidate for an organocatalyst. mdpi.com Future research is expected to explore its potential in a variety of organic transformations. The cyclic structure provides conformational rigidity, which can be advantageous for inducing stereoselectivity in asymmetric catalysis. mdpi.com

One promising area is its application in enamine and iminium ion catalysis, a cornerstone of organocatalysis. researchgate.net The secondary amine moiety can react with carbonyl compounds to form transient enamines or iminium ions, activating them for subsequent reactions such as Michael additions, aldol (B89426) reactions, or α-functionalizations. researchgate.net Research would involve evaluating the catalytic efficiency and stereoselectivity of this compound in these classic transformations. The thioether group could play a cooperative role, potentially influencing the catalyst's solubility, stability, or interaction with substrates through non-covalent interactions.

Furthermore, the compound could serve as a ligand in transition metal catalysis. The soft sulfur atom and the harder nitrogen atom present a bidentate N,S-ligation site that could coordinate with various metals. Such complexes could be explored for applications in cross-coupling reactions, hydrogenations, or oxidation catalysis.

Mechanistic studies will be crucial to understand how N-methylthiolan-3-amine functions as a catalyst. This includes kinetic studies to determine reaction orders and rate dependencies, as well as spectroscopic and computational investigations to identify key intermediates and transition states. mdpi.comacs.org Understanding the precise role of both the amine and thioether functionalities is essential for optimizing catalyst performance and designing second-generation catalysts with improved activity and selectivity.

| Potential Catalytic Application | Catalytic Cycle/Activation Mode | Role of N-Methylthiolan-3-amine | Example Reaction Type |

| Asymmetric Michael Addition | Enamine Catalysis | The amine forms a chiral enamine with an α,β-unsaturated aldehyde or ketone. | Conjugate addition of nucleophiles (e.g., thiols, malonates) to enones. nih.gov |

| Aldol Reaction | Enamine Catalysis | The amine activates a ketone or aldehyde donor to react with a carbonyl acceptor. | Cross-aldol reaction between two different carbonyl compounds. mdpi.com |

| Urethane Formation | Base Catalysis | The tertiary amine (in its deprotonated form) activates an alcohol for nucleophilic attack on an isocyanate. | Synthesis of polyurethanes. mdpi.com |

| Thiol-Ene Reactions | Base or Nucleophilic Catalysis | The amine can act as a base to generate a thiolate anion or as a nucleophilic catalyst. | Michael addition of thiols to acrylates. rsc.org |

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction mechanisms, thereby guiding experimental research. nih.gov Future studies on this compound will undoubtedly leverage advanced computational modeling to accelerate discovery and design.

DFT calculations can be used to predict fundamental properties of the molecule, such as its optimal geometric structure, vibrational frequencies, and electronic properties like HOMO-LUMO energy levels. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. For instance, correlating theoretical global electrophilicity indices with experimental kinetic data can help predict the reactivity of N-methylthiolan-3-amine with various electrophiles and nucleophiles. nih.gov

In the context of catalysis, computational modeling can elucidate detailed reaction pathways. By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step of a catalytic cycle and understand the origin of stereoselectivity. researchgate.net This knowledge can be used to rationally design modified versions of the catalyst with lower activation barriers or enhanced enantioselectivity. For example, modeling could predict how substituents on the thiolane ring might alter the catalyst's conformation and, consequently, its effectiveness in a given asymmetric reaction. researchgate.net

Beyond catalysis, computational screening can be used to predict the suitability of this compound for applications in materials science. Modeling its interaction with surfaces or within polymer matrices could guide the development of new functional materials.

| Computational Method | Predicted Property/Application | Significance | Relevant Research Analogy |

| Density Functional Theory (DFT) | Molecular Geometry & Electronic Structure (HOMO/LUMO) | Provides insights into molecular stability, reactivity, and spectroscopic properties. | Calculation of reactivity descriptors for thiophenes and cyclic amines. nih.gov |

| Transition State (TS) Searching | Catalytic Reaction Mechanisms & Energy Barriers | Elucidates reaction pathways, identifies rate-limiting steps, and explains the origin of selectivity. | Study of the role of a catalyst in addition-cyclization-isomerization reactions. researchgate.net |

| Molecular Dynamics (MD) | Solvation Effects & Conformational Analysis | Simulates molecular motion to understand solvent-solute interactions and conformational preferences. | Elucidation of reactivity order of amines in aqueous solution. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds & Non-covalent Interactions | Characterizes interactions within the molecule and with other species (e.g., substrates, hosts). | Analysis of charge density in reaction intermediates. researchgate.net |

Integration into Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers a rich field for future exploration of this compound. wikipedia.org The molecule's functional groups—a hydrogen bond donor/acceptor (amine) and a potential coordination site (sulfur)—make it a versatile building block for constructing complex, self-assembled architectures.

A key area of investigation will be its role in host-guest chemistry. wikipedia.org The molecule could act as a "guest," fitting into the cavity of larger "host" molecules like cyclodextrins, cucurbiturils, or calixarenes. wikipedia.orgnih.gov The hydrophobic thiolane ring could be encapsulated within the host's nonpolar cavity, while the charged aminium group could interact with the host's portal, leading to stable complex formation in aqueous solutions. Such studies are fundamental to understanding molecular recognition and have applications in areas like sensing and controlled release.

Conversely, derivatives of N-methylthiolan-3-amine could be incorporated into larger structures designed to act as hosts. For example, linking two thiolane units with a rigid spacer could create a cleft capable of binding specific guest molecules. Research has shown that related thioxanthenyl systems can be effective hosts for various solvent molecules. researchgate.net

Furthermore, the molecule's ability to participate in self-assembly could be explored. Organosulfur compounds are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces like gold. oaepublish.com The amine group could introduce further functionality to such a surface, allowing for subsequent chemical modifications or creating a surface with specific pH-responsive properties. The interplay of hydrogen bonding from the amine and van der Waals forces from the alkyl backbone could also lead to the formation of well-defined structures like gels or liquid crystals. researchgate.netresearchgate.net

| Supramolecular System | Role of N-Methylthiolan-3-amine | Key Interactions | Potential Application |

| Cyclodextrin Inclusion Complex | Guest | Hydrophobic interactions (thiolane ring in cavity), ion-dipole interactions (aminium group at portal). | Drug delivery, sensing, separation science. wikipedia.orgnih.gov |

| Covalent Organic Frameworks (COFs) | Guest or Dopant | Hydrogen bonding, van der Waals forces within the COF pores. | Tailoring the electronic properties of the framework (supramolecular doping). rsc.org |

| Self-Assembled Monolayers (SAMs) | Building Block | Thiol-gold interaction (chemisorption), intermolecular van der Waals and hydrogen bonds. | Surface modification, biosensors, corrosion prevention. oaepublish.com |

| Metallosupramolecular Assemblies | Ligand | Coordination of N and/or S atoms to a metal center. | Construction of discrete cages, helices, or coordination polymers. |

Q & A

Q. What are the validated synthetic routes for N-methylthiolan-3-amine hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of thiolan-3-amine followed by treatment with hydrochloric acid. Key variables include:

- Temperature control : Excess heat can lead to side reactions, such as oxidation of the thiolane ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to protic solvents .

- Acid stoichiometry : Overuse of HCl may precipitate impurities; stoichiometric equivalence ensures optimal salt formation .

Yield optimization often requires iterative adjustment of these parameters, with yields ranging from 60–85% in published protocols .

Q. How can researchers verify the purity and structural integrity of this compound?

- RP-HPLC : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) for baseline separation of impurities (e.g., unreacted amine or thiolane derivatives) .

- NMR spectroscopy : Key signals include δ 2.8–3.2 ppm (N-methyl protons) and δ 3.5–4.0 ppm (thiolane ring protons). Absence of δ 1.5–2.0 ppm signals confirms no residual solvent (e.g., DCM) .

- Elemental analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 42.1%, H: 7.8%, N: 9.8%, Cl: 24.9%) .

Advanced Research Questions

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

- Challenge : Co-elution of structurally similar byproducts (e.g., N-methylthiolan-2-amine hydrochloride) in HPLC .

- Solution : Use tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) for unambiguous identification .

- Validation : Spike recovery tests (85–110%) and limit of detection (LOD) ≤ 0.1% ensure method robustness .

Q. How does the hydrochloride salt form impact the compound’s stability under varying pH and temperature conditions?

- pH stability : The hydrochloride salt stabilizes the amine against oxidation at pH < 5.0. Above pH 7.0, free amine degradation accelerates, forming sulfoxide derivatives .

- Thermal stability : Decomposition onset occurs at 150°C (TGA data), with hygroscopicity requiring storage in desiccators .

Q. What mechanistic insights explain contradictory biological activity data in enzyme inhibition studies?

- Structural flexibility : The thiolane ring’s conformational mobility may lead to variable binding affinities with enzyme active sites .

- Solvent effects : Activity discrepancies arise in aqueous vs. DMSO-based assays due to differences in compound solubility and aggregation .

- Control experiments : Include positive controls (e.g., known inhibitors) and validate assay pH to isolate confounding factors .

Methodological Comparisons

Q. Which spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

| Technique | Discriminatory Features |

|---|---|

| FT-IR | C-N stretch at 1,250 cm⁻¹ vs. 1,180 cm⁻¹ in non-methylated analogs . |

| 13C NMR | Quaternary carbon (N-CH₃) at 38–40 ppm absent in des-methyl derivatives . |

| XRD | Crystal lattice parameters (e.g., unit cell volume) differ due to chloride ion packing . |

Q. How do synthesis protocols for this compound compare to those for related tertiary amine hydrochlorides?

- Reagent efficiency : N-methylation via methyl iodide achieves higher yields (>75%) compared to reductive amination (50–60%) .

- Purification : Recrystallization from ethanol/water mixtures is preferred over column chromatography for scalability .

- Byproduct mitigation : Use of scavengers (e.g., TCEP) reduces disulfide formation in thiol-containing intermediates .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for nucleophilic substitution or ring-opening reactions .

- Molecular docking : Predict binding modes with enzymes (e.g., amine oxidases) using AutoDock Vina .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize acid residues with sodium bicarbonate and adsorb solids via vermiculite .

- Waste disposal : Incinerate halogenated waste in compliance with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.